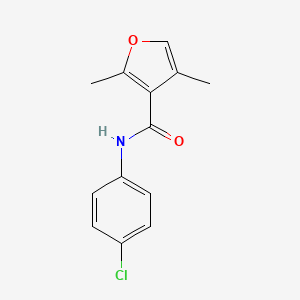
N-(4-chlorophenyl)-2,4-dimethylfuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-2,4-dimethylfuran-3-carboxamide, also known as CFM-2, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. CFM-2 belongs to the class of compounds known as furanocarboxamides, which have been shown to have a variety of biological activities, including anti-inflammatory and analgesic effects.
Applications De Recherche Scientifique
Antiviral Activity
Starting from 4-chlorobenzoic acid, researchers synthesized ten new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives in six steps. These compounds exhibit antiviral properties, with compounds 7b and 7i showing activity against tobacco mosaic virus (TMV) . The 1,3,4-thiadiazole moiety in these derivatives contributes to their bioactivity.
Antibacterial and Antibiofilm Properties
While not directly related to the compound , other chlorophenyl derivatives have been investigated for their antibacterial and antibiofilm effects. For instance, 2-chloro-N-(2-chlorophenyl)nicotinamide , 2-chloro-N-(3-chlorophenyl)nicotinamide , and 2-chloro-N-(4-chlorophenyl)nicotinamide were studied computationally and experimentally . These compounds may have broader applications in microbial control.
Phosphorylation Agent and Nucleotide Anti-Viral Prodrug
4-Chlorophenyl phosphorodichloridate: is a phosphorylation agent used in chemical synthesis. It also serves as a precursor for nucleotide anti-viral prodrugs . Although not directly related to the furan-3-carboxamide compound, this highlights the versatility of chlorophenyl derivatives.
Potential Agricultural Applications
Sulfonamide derivatives, including those containing the 1,3,4-thiadiazole moiety, have been explored for their herbicidal properties . While specific studies on the compound are scarce, it’s worth investigating its potential impact on plant health and growth.
Mécanisme D'action
Target of Action
It is known that many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors . This suggests that N-(4-chlorophenyl)-2,4-dimethylfuran-3-carboxamide may also interact with various biological targets.
Mode of Action
Similar compounds have been shown to exhibit a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that N-(4-chlorophenyl)-2,4-dimethylfuran-3-carboxamide may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives, which are structurally similar, have been found to affect a variety of biological pathways . It is possible that N-(4-chlorophenyl)-2,4-dimethylfuran-3-carboxamide may also influence multiple biochemical pathways, leading to its diverse biological activities.
Pharmacokinetics
Similar compounds have been shown to have good kinetic solubilities and metabolic stability in vitro . This suggests that N-(4-chlorophenyl)-2,4-dimethylfuran-3-carboxamide may also have favorable ADME properties, which could impact its bioavailability.
Result of Action
Similar compounds have been shown to have potent antiviral and anticancer activities . This suggests that N-(4-chlorophenyl)-2,4-dimethylfuran-3-carboxamide may also have significant effects at the molecular and cellular levels.
Action Environment
Similar compounds have been shown to have promising drug-like properties, and their pharmacokinetic/toxicity profiles support their potential as candidates for further investigation in various environments .
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-2,4-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-8-7-17-9(2)12(8)13(16)15-11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAZZCUTVKEYDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=C1C(=O)NC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2,4-dimethylfuran-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

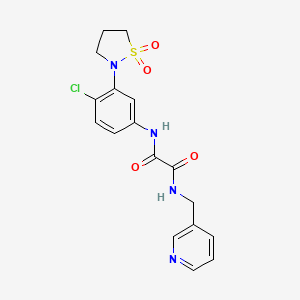
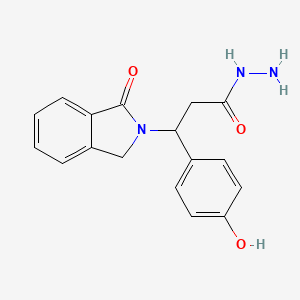

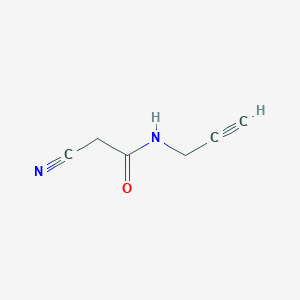
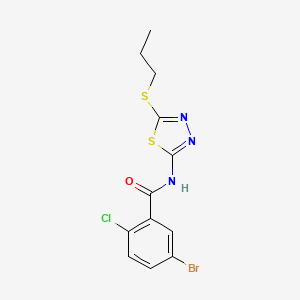
![4-(4-Benzhydrylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B2681933.png)
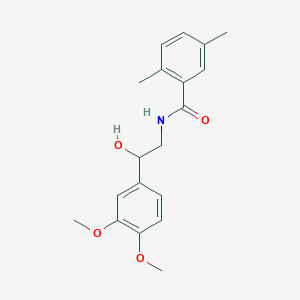

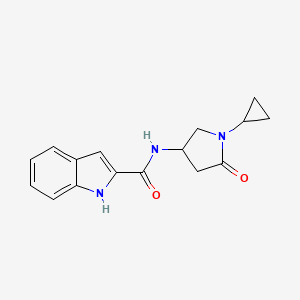
![(5-Bromopyridin-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2681938.png)
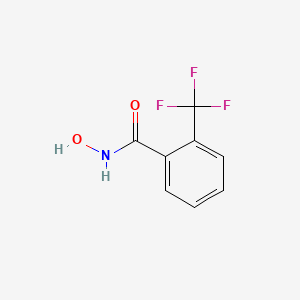

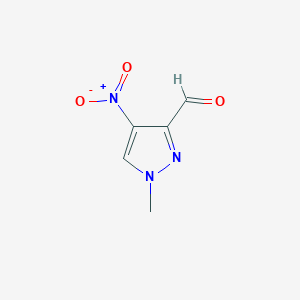
![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2681944.png)